molecular formula C11H14F3NO B14789709 2,2,2-Trifluoro-1-(3-isopropoxy-phenyl)-ethylamine

2,2,2-Trifluoro-1-(3-isopropoxy-phenyl)-ethylamine

Katalognummer: B14789709
Molekulargewicht: 233.23 g/mol
InChI-Schlüssel: OGRZVMWPLKIXGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,2-Trifluoro-1-(3-isopropoxy-phenyl)-ethylamine is an organic compound characterized by the presence of trifluoromethyl and isopropoxy groups attached to a phenyl ring

Vorbereitungsmethoden

The synthesis of 2,2,2-Trifluoro-1-(3-isopropoxy-phenyl)-ethylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the isopropoxy-phenyl intermediate: This step involves the reaction of phenol with isopropyl bromide in the presence of a base such as potassium carbonate to form 3-isopropoxy-phenol.

    Introduction of the trifluoromethyl group:

    Formation of the ethylamine moiety: The final step involves the reaction of the intermediate with ethylamine under suitable conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Analyse Chemischer Reaktionen

2,2,2-Trifluoro-1-(3-isopropoxy-phenyl)-ethylamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions depend on the desired transformation and the specific functional groups present in the compound.

Wissenschaftliche Forschungsanwendungen

2,2,2-Trifluoro-1-(3-isopropoxy-phenyl)-ethylamine has several scientific research applications, including:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Materials Science: The unique chemical properties of this compound make it suitable for use in the development of advanced materials with specific functionalities.

    Biological Studies: It can be used as a probe or ligand in biological studies to investigate the interactions with various biomolecules.

Wirkmechanismus

The mechanism of action of 2,2,2-Trifluoro-1-(3-isopropoxy-phenyl)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and the target molecule.

Vergleich Mit ähnlichen Verbindungen

2,2,2-Trifluoro-1-(3-isopropoxy-phenyl)-ethylamine can be compared with other similar compounds, such as:

    2,2,2-Trifluoro-1-(3-methoxy-phenyl)-ethylamine: This compound has a methoxy group instead of an isopropoxy group, which can affect its chemical properties and applications.

    2,2,2-Trifluoro-1-(3-ethoxy-phenyl)-ethylamine: The presence of an ethoxy group can lead to differences in reactivity and biological activity compared to the isopropoxy derivative.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H14F3NO

Molekulargewicht

233.23 g/mol

IUPAC-Name

2,2,2-trifluoro-1-(3-propan-2-yloxyphenyl)ethanamine

InChI

InChI=1S/C11H14F3NO/c1-7(2)16-9-5-3-4-8(6-9)10(15)11(12,13)14/h3-7,10H,15H2,1-2H3

InChI-Schlüssel

OGRZVMWPLKIXGO-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=CC=CC(=C1)C(C(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.